molecular formula C14H18N2 B12521137 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole CAS No. 749175-19-7

2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole

Cat. No.: B12521137
CAS No.: 749175-19-7
M. Wt: 214.31 g/mol
InChI Key: SKCQXLRUKOVDAF-UHFFFAOYSA-N
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Description

2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole is an organoboron compound composed of dipyrromethene with a boron atom at its center. This compound is known for its high quantum yield and ability to absorb small molecules with sharp peaks in the ultraviolet region .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole involves the reaction of dipyrromethene with boron trifluoride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0-25°C and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. It absorbs light in the ultraviolet region and emits light at a different wavelength, making it useful for imaging and labeling applications. The molecular targets include cellular components like proteins and nucleic acids, which can be tagged with the compound for visualization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole is unique due to its high quantum yield and sharp absorption peaks in the ultraviolet region. These properties make it particularly suitable for applications requiring high sensitivity and precision .

Properties

CAS No.

749175-19-7

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-[1-(3,5-dimethyl-1H-pyrrol-2-yl)ethylidene]-3,5-dimethylpyrrole

InChI

InChI=1S/C14H18N2/c1-8-6-10(3)15-13(8)12(5)14-9(2)7-11(4)16-14/h6-7,15H,1-5H3

InChI Key

SKCQXLRUKOVDAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC1=C(C)C2=C(C=C(N2)C)C)C

Origin of Product

United States

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